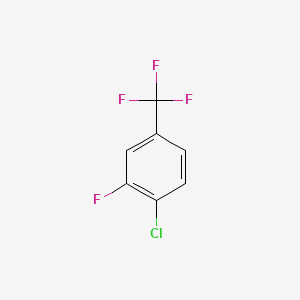

4-Chloro-3-fluorobenzotrifluoride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBWIKAFHCGRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371432 | |

| Record name | 3-fluoro-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32137-20-5 | |

| Record name | 3-fluoro-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, a key fluorinated building block in the pharmaceutical and agrochemical industries. We delve into two industrially relevant and scientifically robust methodologies: the Balz-Schiemann reaction starting from a substituted aniline, and a nucleophilic aromatic substitution (SNAr) pathway, commonly known as the Halex reaction, commencing from 3,4-dichlorobenzotrifluoride. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis of the two routes to guide researchers and process chemists in making informed decisions for laboratory synthesis and scale-up operations.

Introduction: Significance and Physicochemical Properties

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene (also known as 3-chloro-4-fluorobenzotrifluoride) is a halogenated aromatic compound whose structural features make it a highly valuable intermediate for the synthesis of complex molecules.[1] The presence of chlorine, fluorine, and a trifluoromethyl group on the benzene ring provides multiple reaction sites and imparts unique electronic properties. The trifluoromethyl group, in particular, is a crucial pharmacophore known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[2][3]

Consequently, this compound serves as a critical starting material in the production of advanced pharmaceuticals, herbicides, and pesticides.[1] Its precise synthesis is paramount to ensuring the purity and efficacy of the final active pharmaceutical ingredients (APIs) and agrochemical products.

Table 1: Physicochemical Properties of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

| Property | Value |

| CAS Number | 78068-85-6 |

| Molecular Formula | C₇H₃ClF₄ |

| Molecular Weight | 198.55 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | ~137-140 °C |

| Density | ~1.45 g/cm³ |

Retrosynthetic Analysis

A retrosynthetic approach to 1-chloro-2-fluoro-4-(trifluoromethyl)benzene reveals two primary disconnection strategies, forming the basis of the synthetic routes discussed in this guide.

References

An In-depth Technical Guide to 4-Chloro-3-fluorobenzotrifluoride: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 4-Chloro-3-fluorobenzotrifluoride (CAS No. 32137-20-5), a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. We will delve into its physical and chemical properties, explore its synthesis and reactivity, and discuss its significant applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of neighboring functional groups.[2] this compound, with its unique substitution pattern of chlorine, fluorine, and a trifluoromethyl group on a benzene ring, serves as a critical starting material for the synthesis of complex molecules with tailored properties.[2][3][4][5] Its strategic importance lies in its role as a versatile intermediate, enabling the development of novel therapeutics and advanced materials.[3][4]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 32137-20-5 | [2][6][7][8][9] |

| Molecular Formula | C7H3ClF4 | [2][6][7][8][9] |

| Molecular Weight | 198.54 g/mol | [2][6][8][9] |

| Appearance | Colorless to pale yellow liquid | [6][8] |

| Boiling Point | 135 °C | [2][9] |

| Density | 1.427 - 1.44 g/cm³ | [2][8] |

| Refractive Index | 1.427 - 1.44 | [2][8] |

| Purity | ≥98.0% (GC) to ≥99.0% | [2][3][7][8] |

| Flash Point | 47.6 °C | [2] |

| Synonyms | 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | [2][6][9] |

The compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2]

Synthesis and Reactivity: Constructing Complexity

The synthesis of this compound and its subsequent reactions are central to its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategies can be inferred from related transformations.

General Synthetic Approach

The synthesis of substituted benzotrifluorides often involves multi-step sequences. A plausible conceptual pathway for the synthesis of this compound could involve the introduction of the trifluoromethyl group, followed by halogenation.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Key Transformations

The reactivity of this compound is dictated by the electronic effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the halogen substituents can be targets for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

A common transformation for related compounds is nitration. For instance, the nitration of p-chlorobenzotrifluoride is a known process.[10] A similar reaction with this compound would likely lead to the introduction of a nitro group, a versatile handle for further functionalization, such as reduction to an amine followed by diazotization.[11]

Experimental Protocol: Electrophilic Nitration (Illustrative)

Disclaimer: This is a generalized protocol for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific substrate reactivity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

-

Acid Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Reaction: Slowly add the nitrating mixture to the flask containing the substrate while maintaining the reaction temperature between 0-10 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: Step-by-step workflow for a typical electrophilic nitration reaction.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2][3]

Pharmaceutical Intermediates

The presence of the trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates.[2] This makes this compound a key building block in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Its structure allows for the introduction of diverse functionalities, enabling the fine-tuning of a molecule's pharmacological profile.

Agrochemical Synthesis

In the agrochemical industry, this compound serves as a precursor for the development of advanced herbicides and pesticides.[3] The unique combination of halogens and the trifluoromethyl group can impart desired properties such as enhanced efficacy and stability to the final products.[4]

Spectroscopic Characterization

While detailed spectroscopic data requires access to specialized databases, general characteristics can be anticipated.

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon of the trifluoromethyl group exhibiting a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR would be a key technique for characterization, showing signals for the aromatic fluorine and the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-F, C-Cl, and C=C bonds in the aromatic ring.

Safety and Handling

This compound is a flammable liquid and vapor. It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[2][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] Store in a tightly closed container in a cool, dry place.[2] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[14][15]

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value chemicals. Its unique combination of physical and chemical properties, driven by the strategic placement of fluorine and chlorine atoms, makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. calpaclab.com [calpaclab.com]

- 8. experimtsupplyshop.com [experimtsupplyshop.com]

- 9. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 11. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. redox.com [redox.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

4-Chloro-3-fluorobenzotrifluoride molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzotrifluoride

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 32137-20-5), a critical organofluorine intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, a representative synthesis protocol, key applications, and essential safety protocols. The unique substitution pattern of a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzene ring imparts specific reactivity and properties, making it a valuable building block for complex molecular architectures. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who utilize advanced chemical intermediates.

Introduction and Strategic Importance

This compound, also known by its IUPAC name 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene, is a highly specialized halogenated aromatic compound.[1][2] Its strategic importance lies in its function as a versatile chemical intermediate.[3] The presence of three distinct functional groups—chloro, fluoro, and trifluoromethyl—on the benzene nucleus offers multiple reaction sites for synthetic chemists.

The trifluoromethyl (-CF3) group is particularly significant in drug development. Its high electronegativity and lipophilicity can substantially enhance a drug molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound is a sought-after precursor for the synthesis of novel Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals like pesticides and herbicides.[1][3] This guide serves to consolidate the core technical information required for its effective and safe utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the aromatic ring dictates the chemical reactivity and physical characteristics of this compound.

Molecular Structure

The structure consists of a benzene ring substituted at positions 1, 2, and 4.

References

Understanding the Compound: A Profile of 4-Chloro-3-fluorobenzotrifluoride

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-fluorobenzotrifluoride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 32137-20-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere procedural lists to instill a deep, causal understanding of the "why" behind each safety recommendation. Our objective is to foster a self-validating system of safety, grounded in the specific chemical and toxicological properties of this valuable intermediate.

This compound is a halogenated aromatic compound with increasing significance as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring chlorine, fluorine, and a trifluoromethyl group, imparts desirable properties such as metabolic stability and lipophilicity to target molecules.[1] However, these same structural features dictate its reactivity and hazard profile, demanding rigorous and informed handling practices.

This compound is typically supplied as a clear to light yellow liquid with a purity of 99% or higher.[2][3] A thorough understanding of its physical and chemical properties is the foundation of its safe utilization.

Key Physicochemical & Hazard Data

The following table summarizes the critical quantitative data for this compound. This information is fundamental to risk assessment and the implementation of appropriate safety controls.

| Property | Value | Source(s) |

| CAS Number | 32137-20-5 | [1][4] |

| Molecular Formula | C₇H₃ClF₄ | [1][3][4] |

| Molecular Weight | 198.55 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][3][5] |

| Boiling Point | 135 °C | [1] |

| Density | 1.427 g/cm³ | [1] |

| Flash Point | 47.6 °C | [1] |

| Purity | ≥99.0% | [1][2] |

| Hazard Classification | GHS Code(s) | Source(s) |

| Flammable Liquid | H226 (Category 3) | [6] |

| Skin Irritation | H315 (Category 2) | [2][6] |

| Eye Irritation | H319 (Category 2) | [2][6] |

| Respiratory Irritation | H335 (Category 3) | [2] |

| Harmful if Swallowed | H302 (Category 4) | [2][7] |

The Cornerstone of Safety: Proactive Hazard Control

Effective safety management is proactive, not reactive. This section details the essential protocols for handling, storage, and personal protection, grounded in the specific hazards identified above.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to use robust engineering controls that isolate the hazard from the operator.

-

Ventilation: All manipulations of this compound must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is twofold: its potential to cause respiratory tract irritation and the need to control flammable vapors, which are heavier than air and can accumulate in low-lying areas.[8]

-

Ignition Source Control: Given its flash point of 47.6 °C, this compound is a flammable liquid.[1] All work areas must be free of ignition sources. This includes open flames, hot plates, and non-intrinsically safe electrical equipment. Use only explosion-proof electrical/ventilating/lighting equipment.[4][9]

-

Static Discharge Prevention: Static electricity can provide sufficient energy to ignite flammable vapors. Therefore, containers and receiving equipment must be grounded and bonded during transfers.[4][10] Use non-sparking tools for all operations.[4][10]

-

Safety Equipment: Eyewash stations and safety showers must be immediately accessible in any area where the compound is handled.[11] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed. The following workflow diagram illustrates the decision-making process for appropriate PPE selection.

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: To protect against serious eye irritation, chemical splash goggles are mandatory.[2][6] For tasks with a higher splash risk, such as large-volume transfers, a face shield should be worn in addition to goggles.[12]

-

Skin Protection: Wear appropriate chemical-resistant gloves; nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contact occurs. A standard lab coat is required for all procedures. For larger scale work, flame-retardant antistatic protective clothing should be considered.[11]

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Protocol for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources.

-

PPE Donning: Don all required PPE as determined by your risk assessment (see PPE workflow).

-

Chemical Transfer: Ground and bond the container and receiving vessel. Slowly dispense the liquid to avoid splashing and minimize vapor generation.

-

Post-Handling: Tightly close the container immediately after use.[1][4] Decontaminate any surfaces that may have been splashed.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.

Storage Protocol:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

-

The storage location must be secure and away from heat, sparks, open flames, and other ignition sources.[4][11]

-

Store away from incompatible materials, such as strong oxidizing agents.[13]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11]

Reactive Measures: Emergency Response Protocols

Even with the best preventative measures, accidents can happen. A clear, well-rehearsed emergency plan is critical.

Accidental Release Measures

In the event of a spill, immediate and correct action is required to mitigate the hazard.

Caption: Emergency response decision tree for a chemical spill.

Spill Cleanup Protocol (Small, Contained Spills):

-

Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Control Vapors & Ignition: Remove all sources of ignition.[4]

-

Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.

-

Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container in accordance with all local, state, and federal regulations.[4][10]

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury. All personnel must be familiar with these procedures.

-

Inhalation: If fumes are inhaled, immediately move the victim to fresh air and keep them at rest in a position comfortable for breathing.[11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Causes skin irritation.[6] Immediately take off all contaminated clothing.[4][11] Flush the affected skin with plenty of water for at least 15 minutes.[11] If skin irritation or a rash occurs, seek medical advice.[11]

-

Eye Contact: Causes serious eye irritation.[6] Immediately rinse cautiously with water for several minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[4]

Fire-Fighting Measures

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[9][13]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][10] For large fires, water spray or fog may be used to cool containers, but a direct water jet may be ineffective.[8]

-

Specific Hazards: Heating may cause containers to rupture violently.[13] Combustion may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[8][14]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[13][15]

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is entirely achievable. It requires more than just following rules; it demands a deep understanding of the compound's properties, a proactive approach to hazard mitigation, and a constant commitment to a culture of safety. By internalizing the principles and protocols outlined in this guide, scientists can protect themselves, their colleagues, and their work, enabling the continued advancement of pharmaceutical and chemical innovation.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 32137-20-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemical-label.com [chemical-label.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. airgas.com [airgas.com]

- 10. fishersci.com [fishersci.com]

- 11. redox.com [redox.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

4-Chloro-3-fluorobenzotrifluoride stability and reactivity profile

An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-3-fluorobenzotrifluoride

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 32137-20-5) is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a powerful electron-withdrawing trifluoromethyl group and two different halogen atoms, imparts a distinct stability and reactivity profile. This guide provides a comprehensive analysis of its core chemical characteristics, focusing on the principles that govern its behavior in synthetic applications. We will explore its stability under various conditions, delve into its primary mode of reactivity—Nucleophilic Aromatic Substitution (SNAr)—and present practical insights for its application in research and development.

Introduction and Core Characteristics

This compound, also known as 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene, is a crucial building block in complex organic synthesis.[1][3] The molecule's architecture is key to its utility. The benzene ring is substituted with three distinct groups:

-

A Trifluoromethyl group (-CF₃) : A potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution. It is also valued in drug design for enhancing metabolic stability and lipophilicity.[1]

-

A Chlorine atom (-Cl) at position 4.

-

A Fluorine atom (-F) at position 3.

This specific arrangement makes it an indispensable intermediate for producing advanced Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2]

Physicochemical Properties and Stability Profile

The physical properties of this compound dictate its handling and reaction conditions. It is typically a colorless to pale yellow liquid.[3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 32137-20-5 | [1][3] |

| Molecular Formula | C₇H₃ClF₄ | [1][3] |

| Molecular Weight | 198.55 g/mol | [3] |

| Appearance | Colorless to Pale Yellow Liquid | [3] |

| Boiling Point | 135 °C | [1] |

| Density | 1.427 - 1.44 g/cm³ | [1][4] |

| Refractive Index | 1.427 - 1.44 | [1][4] |

| Flash Point | 47.6 °C | [1] |

| Purity | ≥98.0% - 99.0% | [1][2][4] |

Thermal and Chemical Stability

This compound is stable under normal storage conditions. However, its stability is compromised by certain factors:

-

Heat and Ignition Sources : With a flash point of 47.6 °C, it is a flammable liquid and must be kept away from open flames, sparks, and hot surfaces.[1][5]

-

Incompatible Materials : It reacts vigorously with strong oxidizing agents.[6][7] Contact with strong bases should also be avoided, as this can initiate nucleophilic substitution reactions.[6]

-

Storage Conditions : To maintain its integrity, the compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container to prevent exposure to moisture.[1][5]

Hazardous Decomposition

When subjected to high heat, such as in a fire, this compound can decompose to release toxic and corrosive fumes. These hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[7][8]

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl group. This group significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation is the cornerstone of its synthetic utility.

The SNAr Mechanism: Causality and Regioselectivity

Nucleophilic Aromatic Substitution (SNAr) is the primary reaction pathway for this molecule.[9][10] Unlike Sₙ1 and Sₙ2 reactions, the SNAr mechanism is a two-step addition-elimination process.[11]

-

Addition of the Nucleophile : A nucleophile attacks the carbon atom bearing a leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[10][11]

-

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of the leaving group (in this case, the chloride ion).

The presence of the -CF₃ group para to the chlorine atom is critical. It provides powerful resonance stabilization for the negative charge that develops in the Meisenheimer complex, significantly lowering the activation energy for the reaction.[9][12] The fluorine atom at the ortho position also contributes to this stabilization through its inductive effect. Consequently, the chlorine at the C-4 position is the most reactive site for nucleophilic displacement.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. experimtsupplyshop.com [experimtsupplyshop.com]

- 5. redox.com [redox.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. byjus.com [byjus.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 4-Chloro-3-fluorobenzotrifluoride: Properties, Synthesis, and Commercial Sourcing for Pharmaceutical and Agrochemical R&D

Executive Summary

4-Chloro-3-fluorobenzotrifluoride (CAS No. 32137-20-5) is a halogenated aromatic compound of significant strategic importance in the fields of pharmaceutical and agrochemical development. Its unique molecular architecture, featuring chlorine, fluorine, and a trifluoromethyl group, imparts desirable characteristics to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and procurement specialists. It details the compound's physicochemical properties, explores its commercial availability, outlines a plausible synthetic pathway, provides a practical experimental protocol for its application, and summarizes critical safety and handling procedures. The objective is to provide an integrated understanding of this key building block to facilitate its effective sourcing and application in advanced synthesis projects.[2]

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of this compound is paramount for its successful application in synthesis. The molecule's structure, 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene, is foundational to its reactivity. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, combined with the inductive effects of the halogen substituents, activates the aromatic ring for certain transformations while deactivating it for others, offering a nuanced reactivity profile for synthetic chemists to exploit.

Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 32137-20-5 | [1][3] |

| Molecular Formula | C₇H₃ClF₄ | [1][3] |

| Molecular Weight | 198.55 g/mol | [3] |

| Appearance | Colorless to Pale Yellow Liquid / Crystalline Solid | [1][3] |

| Density | ~1.427 - 1.44 g/cm³ | [1][4] |

| Boiling Point | ~135 °C | [1] |

| Flash Point | 47.6 °C | [1] |

| Refractive Index | ~1.427 - 1.44 | [1][4] |

| Purity (Typical) | ≥98.0% to ≥99.0% | [1][3][4][5] |

Commercial Availability and Strategic Procurement

This compound is readily available from a range of specialty chemical suppliers catering to research and bulk manufacturing needs. China has emerged as a major hub for the production of this intermediate, offering high-purity grades at competitive scales.[1][2] When sourcing this material, it is crucial to validate supplier specifications, including purity (typically assessed by GC), impurity profiles, and available packaging formats, which can range from gram-scale amber vials for R&D to kilogram-scale containers for pilot and production campaigns.

Table of Representative Commercial Suppliers:

| Supplier | Available Quantities | Purity | Notes |

| Apollo Scientific | 1g, 5g, 25g | 99% | Intended for laboratory use.[3] |

| CymitQuimica | 1g, 5g, 25g | 99% | Distributes for Apollo Scientific.[3] |

| NINGBO INNO PHARMCHEM | Bulk quantities | ≥99.0% | Manufacturer and supplier from China.[2] |

| TCI America | 1g, 5g | ≥98.0% | Available through distributors like Fisher Scientific.[6][7] |

| Santa Cruz Biotechnology | Research quantities | Not specified | Product for proteomics research.[8] |

| Lab Pro Inc. | 1g | Min. 98.0% (GC) | Specifies GC as the method for purity analysis.[4][5] |

Note: This table is representative and not exhaustive. Pricing and availability are subject to change.

The Strategic Role in Synthesis

The utility of this compound as a building block stems directly from its substituted benzene ring.

-

Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of modern medicinal chemistry. Its inclusion in a drug candidate can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability and binding affinity to protein targets.[1]

-

Halogen Substituents (Cl, F): The chlorine and fluorine atoms serve two primary purposes. First, they act as directing groups and modulators of reactivity on the aromatic ring. Second, they provide synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of molecular complexity. The fluorine atom, in particular, can be a challenging leaving group, but its displacement is achievable under specific conditions, often leading to high-yield transformations.

Plausible Synthetic Pathway

While proprietary manufacturing processes may vary, a chemically sound and logical pathway for the synthesis of this compound can be retrosynthetically derived from common starting materials. A plausible approach involves the trifluoromethylation of a pre-functionalized chlorofluorotoluene. This approach leverages established industrial reactions for introducing the key functional groups.

Caption: A plausible synthetic route to this compound.

Causality Behind Choices:

-

Starting Material: 3-Fluoro-4-chlorotoluene is a logical precursor as it already contains the correct arrangement of halogen atoms on the aromatic ring.

-

Side-Chain Chlorination: Free-radical chlorination of the methyl group is a standard industrial method to produce a benzotrichloride intermediate. This step is typically initiated by UV light or a chemical initiator.

-

Fluorination (Halex Reaction): The conversion of the trichloromethyl group to a trifluoromethyl group is accomplished via a halogen exchange (Halex) reaction, commonly using hydrogen fluoride (HF) or another fluorinating agent like antimony trifluoride (SbF₃). This creates the final, stable trifluoromethyl group.

Practical Application: A Representative Synthetic Protocol

To demonstrate the utility of this compound, this section details a representative nucleophilic aromatic substitution (SₙAr) reaction. In this protocol, the chlorine atom is displaced by an amine nucleophile. The electron-withdrawing trifluoromethyl group para to the chlorine leaving group activates the ring for nucleophilic attack, making this transformation feasible.

Protocol: Synthesis of N-Butyl-3-fluoro-4-(trifluoromethyl)aniline

Objective: To demonstrate a typical SₙAr reaction using this compound as the electrophilic substrate.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) (Solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup (separatory funnel, flasks)

-

Ethyl acetate and brine for extraction

-

Anhydrous sodium sulfate for drying

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).

-

Nucleophile Addition: Add n-butylamine (1.5 mmol) to the stirring suspension via syringe.

-

Reaction Execution: Heat the reaction mixture to 120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (2 x 25 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed analytically (TLC/GC-MS). The purity of the final product is confirmed by NMR spectroscopy and mass spectrometry, ensuring the desired transformation has occurred and the product meets required specifications.

Caption: A generalized workflow for the SₙAr protocol.

Safety, Handling, and Storage

As a flammable and potentially irritating chemical, strict adherence to safety protocols is mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment.[9] In case of fire, use carbon dioxide, dry chemical, or foam extinguishers.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use for comprehensive safety information.[11]

Conclusion

This compound is a versatile and commercially accessible chemical intermediate that serves as a vital tool for professionals in drug discovery and agrochemical synthesis. Its value is derived from the unique combination of a trifluoromethyl group and halogen atoms, which provide both desirable physicochemical properties and flexible synthetic handles. A thorough understanding of its properties, supplier landscape, reactivity, and handling requirements is essential for leveraging its full potential to accelerate the development of novel, high-value chemical entities.

References

- 1. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]

- 2. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 6. 32137-20-5|1-Chloro-2-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vapourtec.com [vapourtec.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

4-Chloro-3-fluorobenzotrifluoride synonyms and IUPAC name

An In-depth Technical Guide to 4-Chloro-3-fluorobenzotrifluoride: A Core Intermediate in Pharmaceutical and Agrochemical Synthesis

Introduction

In the landscape of complex organic synthesis, this compound has emerged as a highly valuable and specialized building block. Its unique trifluoromethylated and halogenated structure makes it an indispensable intermediate in the production of advanced pharmaceuticals and agrochemicals.[1][2] The strategic placement of chlorine, fluorine, and a trifluoromethyl group on the benzene ring imparts specific reactivity and imparts desirable properties to the final target molecules. This guide provides a comprehensive technical overview of this compound, covering its nomenclature, physicochemical properties, key applications, synthesis, and safety protocols, designed for researchers and development scientists.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and safety. This compound is known by several names across different databases and suppliers.

-

IUPAC Name : 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene[1][3][4]

-

Common Synonyms : this compound

-

Molecular Weight : 198.55 g/mol [3]

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reaction conditions, and suitability for various applications. This compound is typically a colorless to pale yellow liquid.[3]

| Property | Value | Source(s) |

| Purity | ≥98.0% - ≥99.0% | [1][3][5] |

| Appearance | Colourless to Pale Yellow Liquid | [3] |

| Density | ~1.427 - 1.44 g/cm³ | [1][5] |

| Boiling Point | 135 °C | [1] |

| Refractive Index | ~1.427 - 1.44 | [1][5] |

| Flash Point | 47.6 °C | [1] |

Core Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. Its halogenated structure allows for participation in a variety of complex organic reactions essential for creating active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2]

Pharmaceutical Intermediates

This compound is a crucial starting material in the synthesis of novel therapeutics.[1][2] The trifluoromethyl (-CF₃) group is particularly significant in drug design for several reasons:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by enzymes in the body. This can prolong the drug's half-life and efficacy.

-

Increased Lipophilicity : The -CF₃ group increases the molecule's fat-solubility (lipophilicity), which can improve its ability to cross cell membranes and reach its target site.[1]

The chlorine and fluorine atoms on the ring serve as reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures.

Caption: Workflow from intermediate to final API.

Agrochemical Synthesis

In the agrochemical sector, this compound is used to create advanced pesticides and herbicides.[2] Similar to its role in pharmaceuticals, the unique electronic properties conferred by the fluorine and trifluoromethyl groups can enhance the biological activity and stability of the resulting crop protection agents.

Synthesis and Reactivity

While specific proprietary synthesis methods may vary, a common approach to producing related benzotrifluorides involves a multi-step process starting from a substituted toluene. For instance, the synthesis of the related compound 4-chlorobenzotrifluoride often involves the chlorination of parachlorotoluene followed by high-pressure fluorination.[6] A plausible pathway for this compound would involve similar halogenation and trifluoromethylation steps on an appropriately substituted precursor.

The nitration of a similar compound, 4-chlorobenzotrifluoride, is a key reaction that highlights its reactivity. This process yields 4-chloro-3-nitrobenzotrifluoride, an intermediate for herbicides.[7][8] This demonstrates how the benzotrifluoride scaffold can be further functionalized.

Illustrative Synthesis Step: Nitration

The following protocol describes the nitration of p-chlorobenzotrifluoride, a reaction that illustrates a typical functionalization of this class of compounds.

Objective: To introduce a nitro group onto the p-chlorobenzotrifluoride ring.

Materials:

-

p-Chlorobenzotrifluoride (10 mmol, 1.81 g)

-

Ammonium nitrate (20 mmol, 1.2 g)

-

Ionic liquid catalyst (e.g., 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate, 5 mmol, 2.2g)

-

25 mL round-bottom flask

-

Stirring apparatus and heating mantle

Protocol:

-

Add 10 mmol (1.81 g) of p-chlorobenzotrifluoride to a 25 mL round-bottom flask.[9]

-

Sequentially add 20 mmol (1.2 g) of ammonium nitrate and 5 mmol (2.2 g) of the ionic liquid catalyst to the flask.[9]

-

Mix and stir the reaction mixture at 70°C for 9 hours.[9]

-

After the reaction is complete, cool the mixture to allow for phase separation.[9]

-

Isolate the upper crude product layer.

-

Wash the crude product with water and dry under a vacuum to yield the pure 3-nitro-4-chlorobenzotrifluoride product.[9]

Caption: General reaction scheme for nitration.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

-

Hazards : The compound is classified as an irritant and may cause skin, eye, and respiratory irritation (H315, H319, H335). It may also be harmful if swallowed (H302).[10] It is a flammable liquid and vapor.[1][11][12]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Handling : Keep the compound away from heat, sparks, and open flames.[11][12] Use non-sparking tools and take precautionary measures against static discharge.[11][12] Avoid breathing vapors and prevent contact with skin and eyes.[10][11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][10][12]

Conclusion

This compound is a testament to the enabling power of fluorinated intermediates in modern chemistry. Its well-defined structure provides a reliable platform for constructing complex molecules with enhanced properties, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its properties, reactivity, and handling requirements allows researchers and drug development professionals to leverage its full potential for innovation, contributing to the development of next-generation therapeutics and crop protection solutions.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. experimtsupplyshop.com [experimtsupplyshop.com]

- 6. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]

- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 9. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. redox.com [redox.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Core Reactions of 4-Chloro-3-fluorobenzotrifluoride

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-3-fluorobenzotrifluoride (CAS No. 32137-20-5) is a pivotal organofluorine intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring—imparts a distinct reactivity profile that enables a wide range of chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic properties, activating it for certain reaction classes while directing others. This guide provides a comprehensive overview of the principal reactions involving this compound, offering mechanistic insights, field-proven protocols, and a discussion of the strategic considerations essential for researchers, chemists, and drug development professionals.

Introduction: The Molecular Profile of this compound

This compound, also known as 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene, is a cornerstone building block in modern synthetic chemistry. The trifluoromethyl (-CF₃) group is a critical pharmacophore, known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This makes its parent molecule, this compound, a highly valuable starting material for introducing this moiety into active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

The molecule's reactivity is dominated by the interplay of its substituents. The powerful electron-withdrawing -CF₃ group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). Furthermore, the presence of a C-Cl bond provides a selective handle for a multitude of palladium-catalyzed cross-coupling reactions, as the C-F bond is significantly less reactive under typical coupling conditions.

Physicochemical Properties

A clear understanding of the physical properties of a reagent is paramount for its safe and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 32137-20-5 | |

| Molecular Formula | C₇H₃ClF₄ | [2] |

| Molecular Weight | 198.55 g/mol | |

| Appearance | Colourless to Pale Yellow Liquid | [4] |

| Boiling Point | 135 °C | [2] |

| Density | 1.427 g/cm³ | [2] |

| Purity | ≥99.0% | [1] |

| Flash Point | 47.6 °C | [2] |

This data underscores the need for proper handling, including storage in a cool, dry place in tightly sealed containers, away from ignition sources.[2]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily derived from three classes of reactions: nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic aromatic substitution, particularly nitration.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for C-O, C-N, and C-S bond formation on electron-deficient aromatic rings.[5][6] The trifluoromethyl group, being a potent electron-withdrawing group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

Causality & Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized onto the electron-withdrawing -CF₃ group, which stabilizes the intermediate. The reaction is consummated by the expulsion of the chloride leaving group, which restores the ring's aromaticity. The chlorine atom at position 4 is para to the activating -CF₃ group, making it the primary site for nucleophilic attack. The fluorine at position 3 is meta to the -CF₃ group and is therefore significantly less activated.[5]

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Inert Atmosphere: To an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) and the corresponding alcohol (e.g., methanol, ethanol) (1.5 - 3.0 eq).

-

Nucleophile Generation: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C to generate the alkoxide in situ.

-

Reaction: Slowly warm the mixture to the desired reaction temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C and C-N bonds.[9] For this compound, these reactions occur with high selectivity at the C-Cl bond. The C-F bond is substantially stronger and less prone to oxidative addition by palladium(0) complexes, providing a predictable and chemoselective outcome.[10]

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron species (boronic acid or boronic ester) to form a biaryl structure.[11][12] This reaction is fundamental in drug discovery for synthesizing complex molecular scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.

2.2.2. Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines, coupling the aryl chloride with a primary or secondary amine.[13][14] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands being particularly effective for coupling less reactive aryl chlorides.[15][16]

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Setup: To a glovebox or a Schlenk line, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, tBu₃P, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).

-

Reagents: Add the this compound (1.0 eq), the amine coupling partner (1.1-1.2 eq), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC/LC-MS).

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove palladium residues, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

2.2.3. Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond by reacting the aryl chloride with a terminal alkyne.[17] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[18][19]

Experimental Protocol: Sonogashira Coupling

-

Inert Setup: In a Schlenk flask, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent. Degas the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under a nitrogen atmosphere until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with ether or ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Nitration

While the ring is generally deactivated to electrophilic aromatic substitution, nitration can be achieved under forcing conditions. The directing effects of the substituents must be considered. The -CF₃ group is strongly deactivating and a meta-director. The -F and -Cl groups are deactivating but ortho, para-directors. The outcome is a regioselective nitration, typically at the position ortho to the fluorine and meta to the trifluoromethyl group (position 2). The resulting nitro compound is a valuable intermediate, as the nitro group can be readily reduced to an amine, which can then be further functionalized.[20][21]

Experimental Protocol: Aromatic Nitration

-

Acid Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.

-

Substrate Addition: To this cooled nitrating mixture, add this compound dropwise, ensuring the temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis shows completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum to yield the nitrated product.

Summary and Outlook

This compound is a versatile and highly valuable intermediate whose reactivity is well-defined and predictable. The chemoselective functionalization at the C-Cl bond via palladium-catalyzed cross-coupling reactions allows for the construction of complex C-C and C-N bonds, while the activated nature of the ring enables strategic SNAr reactions. These core reactions provide a robust platform for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors.[1][2] As the demand for sophisticated fluorinated molecules continues to grow, the importance of understanding and optimizing the transformations of key building blocks like this compound will only increase.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. ijnc.ir [ijnc.ir]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 21. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Role of 4-Chloro-3-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of medicinal chemistry. Among these, 4-Chloro-3-fluorobenzotrifluoride (CAS No. 32137-20-5) has emerged as a pivotal intermediate, prized for the unique physicochemical properties it imparts to active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a particular focus on its role in the creation of targeted therapies such as kinase inhibitors. We will dissect the causality behind its use, present detailed synthetic protocols, and offer insights gleaned from established field practices to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of a Trifluoromethylated Scaffold

This compound is a halogenated aromatic compound whose value in pharmaceutical synthesis is derived from its distinct trifluoromethyl (-CF3) group, in concert with its chloro and fluoro substituents. The trifluoromethyl group is a bioisostere for a chlorine atom and is known to significantly enhance the metabolic stability and lipophilicity of drug molecules.[1][2] This increased lipophilicity can improve a drug's ability to cross cellular membranes, while the high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.[1]

The presence of chlorine and fluorine atoms on the benzene ring provides multiple reactive sites for further chemical modifications, allowing chemists to fine-tune the properties of the final drug molecule.[1] These halogens can be selectively displaced or can direct further substitutions, making this compound a versatile building block in complex organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32137-20-5 | [1] |

| Molecular Formula | C7H3ClF4 | [1] |

| Molecular Weight | 198.55 g/mol | [1] |

| Boiling Point | 135 °C | [1] |

| Density | 1.427 g/cm³ | [1] |

| Flash Point | 47.6 °C | [1] |

| Purity | ≥99.0% | [3] |

Core Application: Synthesis of Multi-Kinase Inhibitors - The Case of Sorafenib

A prime example of the strategic use of a 4-chloro-3-(trifluoromethyl)phenyl moiety, derived from this compound, is in the synthesis of the multi-kinase inhibitor, Sorafenib. Sorafenib is a crucial therapeutic agent used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] The 4-chloro-3-(trifluoromethyl)phenyl group in Sorafenib is essential for its binding affinity to the target kinases.

The synthetic pathway to Sorafenib showcases the transformation of this compound into a key isocyanate intermediate, which is then coupled with an aniline derivative to form the final urea linkage in the drug molecule.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process beginning with the nitration of this compound, followed by reduction of the nitro group to an amine, and subsequent conversion to an isocyanate. This isocyanate is the key reactive intermediate that is coupled with the aniline portion of the molecule.

References

- 1. innospk.com [innospk.com]

- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Chloro-3-fluorobenzotrifluoride as a Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of 4-Chloro-3-fluorobenzotrifluoride

In the landscape of fine chemical synthesis, particularly for pharmaceutical and agrochemical development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. This compound (CAS No. 32137-20-5) has emerged as a highly valuable and versatile building block.[1] Its structure, featuring a trifluoromethyl (CF3) group, a chlorine atom, and a fluorine atom on a benzene ring, provides a unique combination of reactivity and stability.[2]

The trifluoromethyl group is a key pharmacophore known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] The strategically placed halogen atoms offer distinct reactive handles for sequential and site-selective functionalization, making this compound an indispensable intermediate for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations and providing detailed, field-proven protocols for researchers in organic synthesis and drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32137-20-5 | [2] |

| Molecular Formula | C₇H₃ClF₄ | [2] |

| Molecular Weight | 198.55 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 135 °C | [2] |

| Density | 1.427 g/cm³ | [2] |

| Flash Point | 47.6 °C | [2] |

| Synonyms | 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | [2][4] |

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for Nucleophilic Aromatic Substitution (SNA_r_) .[5][6] Concurrently, the carbon-chlorine bond serves as a classic handle for Palladium-catalyzed cross-coupling reactions . This differential reactivity allows for a modular approach to synthesis.

Caption: Key synthetic transformations of this compound.

Protocol: Nucleophilic Aromatic Substitution (SNA_r_)

The S_N_Ar mechanism is a cornerstone of this building block's utility. The reaction proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[7][8] The presence of the CF₃ group, particularly ortho and para to the leaving group, is essential for stabilizing this negatively charged intermediate.[5][6] In this molecule, the fluorine atom at C-3 is ortho to the activating CF₃ group, making it the more susceptible site for nucleophilic attack compared to the chlorine atom.

Mechanism: Meisenheimer Complex Formation

Caption: Generalized SNAr mechanism via a Meisenheimer intermediate.

Experimental Protocol: Synthesis of 4-Chloro-3-(phenylamino)benzotrifluoride

This protocol describes a representative S_N_Ar reaction with aniline as the nucleophile.

Materials:

-

This compound (1.0 eq.)

-

Aniline (1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1.98 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension for 5 minutes. Add aniline (1.12 g, 12.0 mmol) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the formation of the Meisenheimer complex.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) and stir for 15 minutes. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. While aryl chlorides are more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, modern catalytic systems have made these transformations highly efficient.[9] The use of electron-rich, bulky phosphine ligands is critical to facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond, which is the rate-limiting step.[9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3-fluorobenzotrifluoride

This protocol provides a robust method for the coupling of the C-Cl bond.

Materials:

-

This compound (1.0 eq.)

-

4-Methoxyphenylboronic acid (1.2 eq.)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.98 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium phosphate (4.24 g, 20.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the catalyst Pd(OAc)₂ (45 mg, 0.2 mmol) and the ligand SPhos (164 mg, 0.4 mmol). Add this solid mixture to the Schlenk flask. The use of a pre-mixed catalyst/ligand system ensures homogeneity and efficient formation of the active catalytic species.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction is free of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed 5:1 mixture of 1,4-dioxane and water (24 mL) via syringe.

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure biaryl product.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene | 110 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 80 | 75-85 |

General Experimental Workflow and Safety

A successful synthesis relies on a systematic and safe workflow. The following diagram outlines the key stages from initial setup to final product isolation.

Caption: Standard experimental workflow for synthesis and purification.